Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid
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Overview
Description
Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid is a cyclohexane derivative with two carboxylic acid groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of functional group transformations.
Hydroxylation: Introduction of the hydroxyl group at the 5-position of the cyclohexane ring.
Carboxylation: Introduction of carboxylic acid groups at the 1 and 3 positions through carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and carboxylation reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of metabolic or signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: Lacks the hydroxyl group at the 5-position.
5-Hydroxycyclohexane-1-carboxylic acid: Contains only one carboxylic acid group.
Cyclohexane-1,3,5-tricarboxylic acid: Contains an additional carboxylic acid group at the 5-position.
Properties
IUPAC Name |
(1S,3R)-5-hydroxycyclohexane-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+,6? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXWWNPNOMJCBJ-XEAPYIEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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